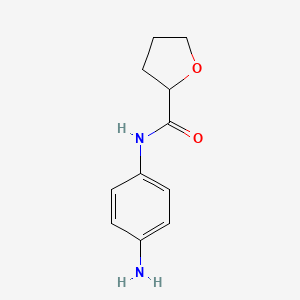

N-(4-aminophenyl)tetrahydrofuran-2-carboxamide

Description

N-(4-Aminophenyl)tetrahydrofuran-2-carboxamide is a synthetic carboxamide derivative featuring a tetrahydrofuran (THF) ring conjugated to a carboxamide group, which is further substituted with a 4-aminophenyl moiety. The THF ring contributes to conformational rigidity, while the 4-aminophenyl group introduces electron-donating properties and hydrogen-bonding capabilities, influencing solubility and target interactions.

Properties

IUPAC Name |

N-(4-aminophenyl)oxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h3-6,10H,1-2,7,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTNQGIDXBLDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Acylation of 4-Aminophenyl with Tetrahydrofuran-2-carbonyl Chloride

- Reactants: 4-aminophenyl compound and tetrahydrofuran-2-carbonyl chloride (oxolane-2-carbonyl chloride).

- Reaction Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low to moderate temperatures (0°C to room temperature).

- Base: A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

- Procedure: The 4-aminophenyl compound is dissolved in the solvent, cooled, and the acid chloride is added dropwise with stirring. The base is present to trap HCl and drive the reaction forward.

- Workup: After completion, the reaction mixture is washed with aqueous solutions to remove residual acid and base, and the product is isolated by crystallization or chromatography.

This method is supported by industrial and laboratory scale syntheses, ensuring high purity and yield.

Hydrogenation of Nitro Precursors

An alternative approach involves the reduction of N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide to the corresponding amino compound.

- Starting Material: N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide.

- Reduction Method: Catalytic hydrogenation using palladium on carbon (Pd/C) catalyst under hydrogen atmosphere.

- Solvent: Ethanol or other aliphatic alcohols.

- Conditions: Hydrogen pressure typically around 5 bar, temperature near 80°C, reaction time about 1 hour.

- Outcome: The nitro group is selectively reduced to the amino group without affecting the amide or tetrahydrofuran ring.

- Workup: Filtration to remove catalyst, concentration under reduced pressure, and drying yield the target compound.

This hydrogenation method is well-established for similar aromatic amine preparations and ensures high purity and yield.

Stepwise Synthesis from 2-Anilinoethanol

A more complex multi-step preparation involves:

- Step 1: Reaction of 2-anilinoethanol with chloroacetyl chloride in the presence of sodium hydroxide to form 4-phenyl-3-morpholinone derivatives.

- Step 2: Nitration of the phenyl ring to introduce the nitro group.

- Step 3: Catalytic hydrogenation of the nitro intermediate to the amino compound.

Though this method is specific for morpholinone derivatives, the principles can be adapted for tetrahydrofuran derivatives with similar aromatic substitution patterns.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reactants/Intermediates | Reaction Conditions | Advantages | Yield & Purity |

|---|---|---|---|---|

| Acylation of 4-aminophenyl + acid chloride | 4-aminophenyl, tetrahydrofuran-2-carbonyl chloride | Room temp, triethylamine base, inert solvent | Straightforward, scalable, high purity | High yield (>80%), high purity |

| Catalytic hydrogenation of nitro precursor | N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide, Pd/C, H2 | 5 bar H2, 80°C, ethanol solvent | Selective reduction, mild conditions | Good yield (~70%), high purity |

| Multi-step via 2-anilinoethanol and nitration | 2-anilinoethanol, chloroacetyl chloride, nitrating agents | Controlled pH, temperature, multi-step | Allows functional group introduction | Moderate yield, complex steps |

Research Findings and Industrial Relevance

- The acylation method is preferred in industrial settings due to its simplicity, reproducibility, and scalability.

- The hydrogenation method is critical when nitro precursors are more readily available or when direct acylation is challenging due to amino group reactivity.

- Multi-step syntheses provide flexibility in introducing substituents but are less favored for large-scale production due to complexity and lower overall yield.

- Reaction parameters such as temperature, pH control during acylation, and hydrogen pressure during reduction significantly influence product quality.

- Use of aliphatic alcohol solvents like ethanol in hydrogenation enhances catalyst activity and product solubility.

Chemical Reactions Analysis

N-(4-aminophenyl)tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

Antimicrobial Properties

Research has shown that N-(4-aminophenyl)tetrahydrofuran-2-carboxamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | 1.0 µg/mL |

| Escherichia coli | 1.0 µg/mL | 2.0 µg/mL |

| Pseudomonas aeruginosa | 0.75 µg/mL | 1.5 µg/mL |

These results indicate that the compound has the potential to be developed into an effective antimicrobial agent.

Anticancer Activity

this compound has also been evaluated for its anticancer properties. Studies have indicated that it can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent.

Case Study: Anticancer Activity Evaluation

In a study involving human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), the compound exhibited cytotoxic effects with the following IC50 values:

- MCF-7 Cell Line : IC50 = 25 µM

- MDA-MB-231 Cell Line : IC50 = 30 µM

Flow cytometry analysis revealed that the compound effectively induced apoptosis in these cell lines, indicating its therapeutic potential against breast cancer.

Therapeutic Potential

The diverse biological activities of this compound suggest several therapeutic applications:

- Antimicrobial Agent : Given its efficacy against various pathogens, it could be developed into a new class of antibiotics.

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include thiophene, benzofuran, and substituted phenyl carboxamides. Differences in the heterocyclic core and substituents critically affect physicochemical and biological properties.

Key Observations :

- Aromatic vs. Non-aromatic Cores: Thiophene and benzofuran derivatives (e.g., ) exhibit planar, aromatic systems, favoring π-π stacking interactions.

- Substituent Electronic Effects: Electron-donating groups (e.g., -NH₂ in the target compound) enhance solubility and hydrogen-bond donor capacity, whereas electron-withdrawing groups (e.g., -NO₂ in ) increase reactivity but may elevate toxicity risks .

Key Observations :

- Microwave-assisted synthesis () improves reaction efficiency and yield compared to traditional reflux methods.

- Purity varies significantly with substituents; electron-deficient aromatic amines (e.g., nitro groups) may require stringent purification .

Key Observations :

Biological Activity

N-(4-Aminophenyl)tetrahydrofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring substituted with an amino group and a carboxamide, contributing to its unique pharmacological profile. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular pathways. Research indicates that it may modulate the activity of certain proteins linked to cancer progression and microbial resistance.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and proliferation.

- Receptor Interaction : It has been shown to bind to specific receptors that mediate cellular signaling pathways associated with cancer and inflammation.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, revealing promising results:

| Cell Line | IC50 (µM) | Inhibition Rate (%) |

|---|---|---|

| NCI-H460 (Lung) | 5.86 | 80.92 |

| HCT-116 (Colon) | 2.37 | 72.14 |

| MDA-MB-435 (Breast) | 2.68 | 50.64 |

| OVCAR-8 (Ovarian) | 4.50 | 44.50 |

These findings suggest that the compound may serve as a lead candidate for developing targeted therapies against various cancers .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. In vitro studies have assessed its efficacy against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | High |

| Pseudomonas aeruginosa | 64 | Low |

The compound exhibited varying levels of antimicrobial activity, indicating its potential as a therapeutic agent against bacterial infections .

Case Studies

-

Anticancer Study :

A recent study focused on the compound's effects on ovarian cancer cells, demonstrating that it significantly reduced cell viability through apoptosis induction mechanisms. The study highlighted the compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors . -

Antimicrobial Efficacy :

Another investigation evaluated the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. Results indicated that the compound inhibited bacterial growth effectively, suggesting a possible role in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-aminophenyl)tetrahydrofuran-2-carboxamide, and how can reaction yields be optimized?

- Answer : The compound can be synthesized via coupling reactions between tetrahydrofuran-2-carboxylic acid derivatives and 4-aminophenylamine. A general procedure involves activating the carboxylic acid (e.g., using thionyl chloride or carbodiimides) followed by amide bond formation. For optimization, control reaction parameters such as stoichiometry (1.2:1 molar ratio of acid to amine), solvent choice (e.g., dichloromethane or DMF), and temperature (room temperature to 60°C). Purification via column chromatography (eluent: dichloromethane/ethyl acetate gradients) or recrystallization improves yields. Characterization should include / NMR, IR, and HRMS to confirm structure and purity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Answer : The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335). Use fume hoods for dust control, wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation by using P95 respirators for minor exposures. In case of skin contact, wash immediately with soap and water. Store in a cool, dry place (-20°C for long-term stability) away from incompatible materials. Refer to GHS-compliant SDS for emergency protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Answer :

- NMR : NMR should show signals for the tetrahydrofuran ring (δ 1.6–2.1 ppm for CH, δ 3.7–4.2 ppm for OCH) and aromatic protons (δ 6.5–7.5 ppm for the 4-aminophenyl group). NMR confirms carbonyl (δ ~165–170 ppm) and aromatic carbons.

- IR : Look for amide C=O stretching (~1650 cm) and N-H bending (~1550 cm).

- HRMS : Molecular ion peaks should match the exact mass (CHNO: 218.1056 g/mol).

Cross-reference with published data for structurally similar sulfonamides and carboxamides .

Advanced Research Questions

Q. How can computational methods predict the metabolic stability and aldehyde oxidase (AO) susceptibility of this compound?

- Answer : Use density functional theory (DFT) to calculate electron-deficient regions prone to AO-mediated oxidation. Molecular docking studies with AO enzyme structures (e.g., PDB ID: 4UHW) can identify binding affinities. In vitro assays using human liver S9 fractions or recombinant AO enzymes validate predictions. Compare metabolic rates with analogs like N-(4-dimethylaminophenyl)tetrahydrobenzo[b]thiophene-2-carboxamide, which showed 27% yield in similar studies .

Q. What structural modifications enhance the compound’s biological activity while minimizing toxicity?

- Answer :

- Substitution patterns : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to improve metabolic stability.

- Ring variations : Replace tetrahydrofuran with piperidine or morpholine rings to alter solubility and receptor binding.

- Bioisosteres : Substitute the amide with sulfonamide or urea groups to modulate potency.

Toxicity screening (e.g., Ames test, hepatocyte viability assays) is critical to assess modifications. Analog studies of tetrahydrofuran fentanyl derivatives highlight the impact of fluorine substitution on receptor affinity and safety profiles .

Q. How does the regulatory status of structurally related compounds (e.g., tetrahydrofuran fentanyl analogs) impact research on this compound?

- Answer : Compounds like tetrahydrofuran fentanyl (THF-F) are Schedule I controlled substances in the U.S., requiring DEA licensure for handling. Researchers must verify the compound’s legal status under local analogs acts. For example, THF-F’s classification (CAS 2142571-01-3) necessitates strict inventory controls and disposal protocols. Collaborate with institutional compliance officers to ensure adherence to 21 CFR §1308 .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies of this compound?

- Answer :

- Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and blood-brain barrier penetration.

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps.

- Dose optimization : Conduct dose-response studies to align in vitro IC values with effective in vivo concentrations.

For example, discrepancies in benzofuran carboxamide studies were resolved by identifying hydroxylated metabolites with retained activity .

Methodological Notes

- Synthesis Optimization : Include microanalytical data (C, H, N) for new derivatives to confirm purity.

- Toxicity Mitigation : Pre-screen compounds using zebrafish embryo models for rapid toxicity assessment.

- Computational Tools : Utilize Gaussian 16 for DFT calculations and AutoDock Vina for docking simulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.